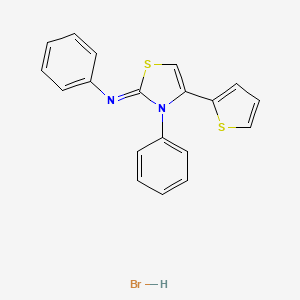

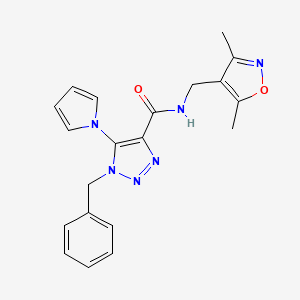

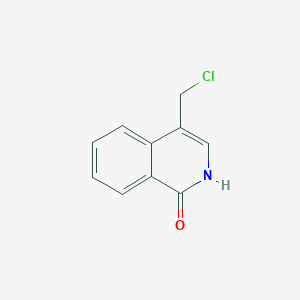

![molecular formula C13H16N6O3 B2525708 3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-58-9](/img/structure/B2525708.png)

3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, particularly those related to purine structures, is a significant area of interest in medicinal chemistry. In the study presented in paper , the authors describe the synthesis of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with additional ligands such as SCN and OCN ions. These complexes were formulated with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The coordination of these ligands with metal ions was achieved through nitrogen atoms in the purine derivatives and through sulfur or oxygen atoms in the thiocyanate and cyanate ions, respectively.

Molecular Structure Analysis

The molecular diversity and structural complexity of purine analogues are highlighted in paper , where the fusion of a 1,3,5-triazine ring with other heterocyclic systems results in compounds isosteric to purine. These structural modifications are crucial for the development of new therapeutic agents that interact with purinergic regulation or purine metabolism. The paper emphasizes the importance of these azolo[1,3,5]triazine systems as privileged scaffolds in medicinal chemistry, contributing to the diversity of molecular structures available for drug discovery.

Chemical Reactions Analysis

In paper , the authors report the synthesis of novel heterocycles, specifically purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines. The synthesis involved heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid or reacting it with alloxan followed by methylation. Further chemical reactions with alkylamines produced a series of 3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl [1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones. These reactions demonstrate the chemical versatility and reactivity of purine derivatives in forming various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using a variety of analytical techniques. UV-Visible and infrared spectroscopy were employed to study the metal complexes in paper , while elemental analyses were conducted using carbon, hydrogen, nitrogen analysis, and atomic absorption techniques. The magnetic susceptibility and conductivity of the complexes were also measured, providing insight into their physical properties. The biological activities of the compounds synthesized in paper were examined, with one compound showing activity against P388 leukemia, although the vascular relaxing effects of some triazino[3,2-f]purines were not potent.

Applications De Recherche Scientifique

Synthesis and Anticancer Applications

Research on triazino and triazolo[4,3-e]purine derivatives, closely related to the compound , has demonstrated considerable anticancer activity. For instance, certain compounds showed significant activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. This suggests the potential of similar compounds in developing new anticancer agents (Ashour et al., 2012).

Antimicrobial and Anti-HIV Activities

The same set of compounds also exhibited anti-HIV and antimicrobial activities, indicating the broad spectrum of pharmacological potentials of these derivatives. Compounds displayed moderate activity against HIV-1, and others were highly effective against bacterial strains such as P. aeruginosa, comparable to ampicillin, and against S. aureus, highlighting their potential as antimicrobial agents (Ashour et al., 2012).

Synthesis Techniques and Biological Studies

The synthesis of novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which could include compounds similar to the one , has been explored. These compounds have been synthesized and examined for their biological activities, indicating the potential for diverse biological applications. Such studies open avenues for further exploration of similar compounds in medicinal chemistry (Ueda et al., 1987).

Metal Complexes and Ligand Studies

Another area of research involves the synthesis and study of mixed ligand metal complexes with compounds that are structurally related to 3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione. Such studies are crucial for understanding the coordination chemistry of these compounds and their potential applications in creating new materials or catalytic agents (Shaker, 2011).

Propriétés

IUPAC Name |

3,7,9-trimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O3/c1-7-5-18-9-10(16(3)13(22)17(4)11(9)21)14-12(18)19(15-7)6-8(2)20/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDJQEWOWXEFHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

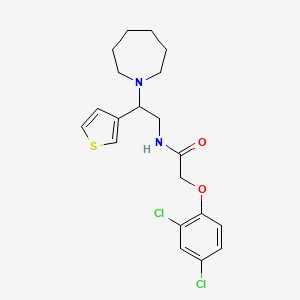

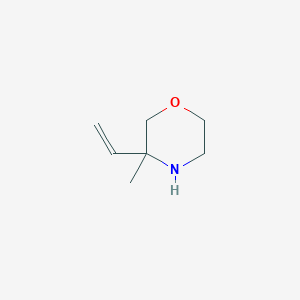

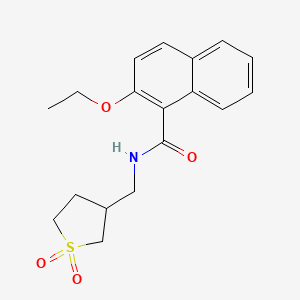

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)

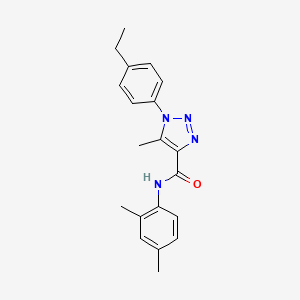

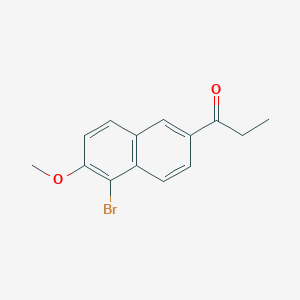

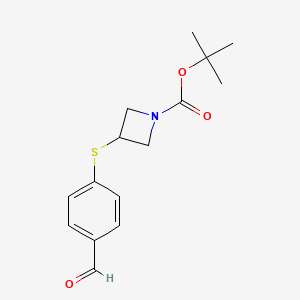

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)

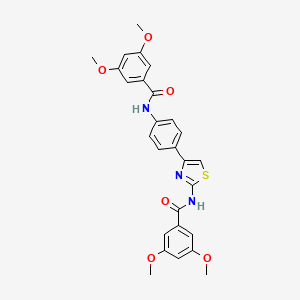

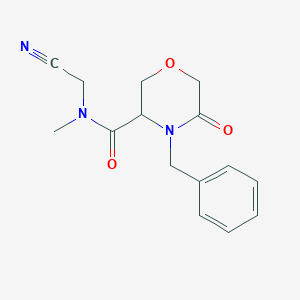

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2525644.png)